molecular formula C19H21FN4O2 B6773302 N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide

Cat. No.: B6773302
M. Wt: 356.4 g/mol
InChI Key: QJXKPNFSMXAHSI-UHFFFAOYSA-N
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Description

N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a fluorophenyl group, a pyrrolidinone ring, and an imidazopyridine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-15-3-1-13(2-4-15)11-23-8-6-17(19(23)26)22-18(25)14-5-7-24-12-21-10-16(24)9-14/h1-4,10,12,14,17H,5-9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXKPNFSMXAHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CC1C(=O)NC3CCN(C3=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, which is then coupled with the fluorophenylmethyl group. The final step involves the formation of the imidazopyridine ring through cyclization reactions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often relate to signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, pyrrolidinone-based molecules, and imidazopyridine analogs. Examples include:

Uniqueness

What sets N-[1-[(4-fluorophenyl)methyl]-2-oxopyrrolidin-3-yl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide apart is its unique combination of these structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

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